molecular formula C17H13BrN4O2S B279371 3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279371
M. Wt: 417.3 g/mol
InChI Key: AFJBMPNVBOOZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively. It has been reported to exert its antimicrobial activity through the inhibition of bacterial and fungal cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, making it a promising compound for the development of new antimicrobial agents. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The anti-inflammatory activity of this compound has also been studied, and it has been reported to exhibit significant inhibitory effects on the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments has several advantages and limitations. One of the major advantages is its significant antimicrobial, anticancer, and anti-inflammatory activities, making it a promising compound for the development of new drugs. However, one of the limitations is the difficulty in synthesizing this compound, which can limit its availability for research purposes.

Future Directions

The potential applications of 3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in various fields of scientific research suggest several future directions for research. One of the future directions is the development of new antimicrobial agents based on this compound. Additionally, this compound can be further studied for its potential as an anticancer agent and for the treatment of various inflammatory diseases. Further research can also be conducted to optimize the synthesis method of this compound for its availability for research purposes.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory activities, make it a promising compound for the development of new drugs. Further research is required to optimize the synthesis method of this compound and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature through various methods. One of the most commonly used methods involves the reaction of 4-bromoaniline, 3,4-dimethoxybenzaldehyde, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization from ethanol.

Scientific Research Applications

3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been studied for its potential anticancer activity against various cancer cell lines. It has also been reported to exhibit significant anti-inflammatory activity, making it a promising compound for the treatment of various inflammatory diseases.

properties

Product Name

3-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13BrN4O2S

Molecular Weight

417.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4O2S/c1-23-13-8-5-11(9-14(13)24-2)16-21-22-15(19-20-17(22)25-16)10-3-6-12(18)7-4-10/h3-9H,1-2H3

InChI Key

AFJBMPNVBOOZTF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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